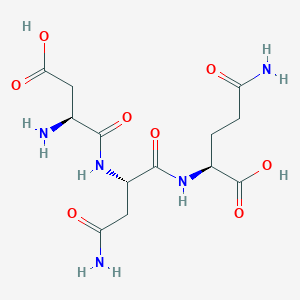

H-Asp-Asn-Gln-OH

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Asp-Asn-Gln is a peptide.

Aplicaciones Científicas De Investigación

Biochemical Studies

H-Asp-Asn-Gln-OH is utilized in biochemical research to investigate the mechanisms of protein interactions and post-translational modifications. The hydroxylation of asparagine and aspartate residues, catalyzed by enzymes such as AspH and FIH, is crucial for understanding protein stability and function. These modifications can influence cellular signaling pathways, impacting various physiological processes, including hypoxia response and cellular growth regulation .

Therapeutic Development

The therapeutic potential of this compound is being explored in several areas:

- Neuroprotection : Research indicates that peptides containing asparagine and glutamine may exhibit neuroprotective effects, making them candidates for treating neurodegenerative diseases like Alzheimer's .

- Drug Delivery Systems : The integration of this tripeptide into hydrogel formulations enhances drug delivery efficacy. Hydrogels can be engineered to respond to specific stimuli (e.g., pH or temperature), allowing for controlled release of therapeutic agents .

Protein Engineering

In protein engineering, this compound serves as a model for studying peptide synthesis and modification techniques. Its structure allows researchers to explore the effects of amino acid substitutions on protein functionality and stability, which is essential for developing novel therapeutic proteins .

Case Study 1: Hydroxylation Mechanisms

A study highlighted the role of FIH in catalyzing the hydroxylation of asparagine residues in various proteins, including those involved in hypoxia signaling. This modification was shown to stabilize protein conformations, influencing their interactions with other cellular components . Such insights are crucial for understanding how post-translational modifications can regulate protein activity in response to environmental changes.

Case Study 2: Neuroprotective Effects

Research investigating the neuroprotective properties of peptides similar to this compound demonstrated that these compounds could mitigate neuronal cell death under stress conditions. The study focused on the modulation of signaling pathways associated with neuroinflammation, suggesting potential therapeutic applications for neurodegenerative diseases .

Case Study 3: Hydrogel Applications

Recent advancements have explored the incorporation of this compound into hydrogel matrices for enhanced drug delivery. These hydrogels exhibit improved biocompatibility and can be tailored to release therapeutic agents in a controlled manner, thus maximizing their efficacy while minimizing side effects .

Data Tables

| Application Area | Description | Key Findings |

|---|---|---|

| Biochemical Studies | Investigate protein interactions and modifications | Hydroxylation affects protein stability and function |

| Therapeutic Development | Neuroprotection and drug delivery systems | Potential treatments for neurodegenerative diseases |

| Protein Engineering | Model for peptide synthesis and modification | Insights into amino acid substitutions on functionality |

Análisis De Reacciones Químicas

Enzymatic Cleavage Pathways

H-Asp-Asn-Gln-OH undergoes enzymatic degradation through two primary mechanisms:

-

Endopeptidase Cleavage : Yields constituent amino acids H-Asp, H-Asn, and H-Gln .

-

Serine Protease Cleavage : Produces arginyl, aspartyl, and glutamyl residues, though the exact cleavage sites depend on protease specificity .

Table 1: Enzymatic Cleavage Products

| Enzyme Type | Products | Conditions | Source |

|---|---|---|---|

| Endopeptidase | H-Asp, H-Asn, H-Gln | Physiological pH, 37°C | |

| Serine Protease | Arginyl, Aspartyl, Glutamyl | Variable (protease-dependent) |

Chemical Hydrolysis of Asparagine Residue

The Asn side chain is prone to hydrolysis under mild acidic or basic conditions, converting to aspartic acid (Asp). This reaction is critical in peptide stability studies:

Table 2: Hydrolysis of Asn in this compound

| Reaction Environment | Yield (Asn → Asp) | Byproducts | Source |

|---|---|---|---|

| pH 8.5, 60°C | 50% | Oxazoline intermediates | |

| pH 7, 60°C | 74–85% | Single diastereomer peptides |

Oxidative Cleavage with Hypervalent Iodine Reagents

The Asn residue is selectively cleaved using diiodobenzene (DIB) under oxidative conditions:

-

Reaction : DIB (3 eq.) in 0.1 M phosphate buffer (pH 7.4) at 37°C .

-

Mechanism : Hofmann rearrangement followed by hydrolysis, generating truncated peptides and ammonia .

Table 3: DIB-Mediated Cleavage of this compound Analogues

| Substrate | Cleavage Time | Products (Observed m/z) | Purity (HPLC) | Source |

|---|---|---|---|---|

| Pyr-Val-Asp-Pro-Asn-Ile-Gln-OH | 4 days | 768.39 ([M+H]⁺), 344.19 | >95% | |

| Fibrinopeptide B | 3 days | 774.82 ([M+2H]²⁺), 527.73 | >95% |

Stability and Side Reactions

-

Racemization Risk : Free Asn and Gln residues may racemize during prolonged exposure to coupling reagents, especially in long peptides .

-

Solubility Challenges : Unprotected Asn and Gln derivatives exhibit poor solubility in polar solvents (e.g., DMF), complicating synthetic workflows .

Table 4: Stability Considerations

| Factor | Impact on this compound | Mitigation Strategy | Source |

|---|---|---|---|

| Prolonged basic pH | Asn → Asp hydrolysis | Use buffered neutral conditions | |

| Repetitive coupling steps | Racemization | Trityl (Trt) sidechain protection |

Synthetic and Analytical Insights

Propiedades

Número CAS |

286465-87-0 |

|---|---|

Fórmula molecular |

C13H21N5O8 |

Peso molecular |

375.33 g/mol |

Nombre IUPAC |

(2S)-5-amino-2-[[(2S)-4-amino-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-4-oxobutanoyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C13H21N5O8/c14-5(3-10(21)22)11(23)18-7(4-9(16)20)12(24)17-6(13(25)26)1-2-8(15)19/h5-7H,1-4,14H2,(H2,15,19)(H2,16,20)(H,17,24)(H,18,23)(H,21,22)(H,25,26)/t5-,6-,7-/m0/s1 |

Clave InChI |

ATYWBXGNXZYZGI-ACZMJKKPSA-N |

SMILES |

C(CC(=O)N)C(C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)N |

SMILES isomérico |

C(CC(=O)N)[C@@H](C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)O)N |

SMILES canónico |

C(CC(=O)N)C(C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)N |

Secuencia |

DNQ |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.